molecular formula C13H19BrFNOSi B8660006 1-(6-Bromo-3-fluoro-4-triethylsilanyl-pyridin-2-yl)-ethanone

1-(6-Bromo-3-fluoro-4-triethylsilanyl-pyridin-2-yl)-ethanone

Cat. No.: B8660006
M. Wt: 332.28 g/mol
InChI Key: CZZVMUBFAPVRIE-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-fluoro-4-triethylsilanyl-pyridin-2-yl)-ethanone is a useful research compound. Its molecular formula is C13H19BrFNOSi and its molecular weight is 332.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19BrFNOSi

Molecular Weight

332.28 g/mol

IUPAC Name

1-(6-bromo-3-fluoro-4-triethylsilylpyridin-2-yl)ethanone

InChI

InChI=1S/C13H19BrFNOSi/c1-5-18(6-2,7-3)10-8-11(14)16-13(9(4)17)12(10)15/h8H,5-7H2,1-4H3

InChI Key

CZZVMUBFAPVRIE-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC(=NC(=C1F)C(=O)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diisopropylamine (25.4 g, 250 mmol) in 500 ml THF was cooled to −75° C. BuLi (100 ml, 250 mmol, 2.5 M in hexanes) was added dropwise while maintaining the temperature below −50° C. After the reaction temperature had reached −75° C. again, a solution of 2-bromo-5-fluoro-4-triethylsilanyl-pyridine (56.04 g, 193 mmol) in 60 ml THF was added dropwise. The mixture was stirred in a dry ice bath for 70 minutes. N,N-dimethylacetamide (21.87 g, 250 mmol) was added quickly, the reaction temperature rose to −57° C. The reaction mixture was stirred in a dry ice bath for 15 min and then allowed to warm to −40° C. It was poured on a mixture of 2M aq. HCl (250 ml, 500 mmol), 250 ml water and 100 ml brine. The mixture was extracted with TBME, washed with brine, dried over MgSO4.H2O, filtered and evaporated to give a yellow oil which was purified on a silica gel column by eluting with hexane/0-5% TBME to yield 58.5 g of the title compound as a yellow liquid. TLC (Hex/TBME 99/1): Rf=0.25; HPLC: RtH11=1.921 min; ESIMS: 332, 334 [(M+H)+, 1Br]; 1H-NMR (400 MHz, CDCl3): 7.57 (d, 1H), 2.68 (s, 3H), 1.00-0.84 (m, 15H).
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
56.04 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
21.87 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (25.4 g, 251 mmol) in THF (500 ml) was added n-BuLi (100 ml, 2.5 mol/L in hexanes) below −50° C. A solution of 2-bromo-5-fluoro-4-triethylsilanyl-pyridine (56.04 g, 193 mmol) in THF (60 ml) was added to the LDA-solution at −78° C. in a dropwise manner below −65° C. After 70 minutes at −78° C. DMA (23.51 ml, 251 mmol) was added dropwise in a fast manner to the deep red solution keeping the temperature below −57° C. After 15 minutes the cooling bath was removed and the reaction mixture was allowed to reach −40° C. The cold reaction mixture was poured on a mixture of 2M aq. HCl (250 ml)/water (200 ml)/brine (100 ml). Tert.-butyl methyl ether was added and the layers were separated. The organic phase was washed twice with brine, dried over magnesium sulfate, filtered and evaporated to give a yellow oil. The crude product (64.76 g) was chromatographed over silica gel (hexane/TBME) to give the title compound as a yellow liquid: 58.3 g (91% yield).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
56.04 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
23.51 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
91%

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